molecular formula C12H17N5O10S B564147 (3R)-3-[[(E)-4-amino-2-[[2-[[(2S)-2,3-dihydroxypropanoyl]amino]acetyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid CAS No. 108065-96-9

(3R)-3-[[(E)-4-amino-2-[[2-[[(2S)-2,3-dihydroxypropanoyl]amino]acetyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid

Cat. No.: B564147
CAS No.: 108065-96-9
M. Wt: 423.353
InChI Key: CFFFTCICFURLIB-FASBUVPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-[[(E)-4-amino-2-[[2-[[(2S)-2,3-dihydroxypropanoyl]amino]acetyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid is a monobactam antibiotic isolated from the culture filtrate of Cytophaga johnsonae PB-5266. It exhibits weak antibacterial activity against a sensitive mutant of Escherichia coli to beta-lactam antibiotics . The chemical structure of PB-5266C includes a dehydroasparagine residue, which distinguishes it from other monobactams .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PB-5266C involves the fermentation of Cytophaga johnsonae PB-5266. The culture broth is subjected to various purification processes to isolate the antibiotic . The specific synthetic routes and reaction conditions for PB-5266C are not extensively documented in the literature.

Industrial Production Methods

Industrial production of PB-5266C follows similar fermentation processes used for other antibiotics. The large-scale cultivation of Cytophaga johnsonae in bioreactors, followed by downstream processing, including filtration, extraction, and purification, is employed to obtain the antibiotic in significant quantities .

Chemical Reactions Analysis

Types of Reactions

PB-5266C undergoes several chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving PB-5266C include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the antibiotic .

Scientific Research Applications

PB-5266C has several scientific research applications, including:

Mechanism of Action

PB-5266C exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to these proteins, PB-5266C disrupts cell wall synthesis, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to PB-5266C include other monobactams such as:

Uniqueness

PB-5266C is unique due to its dehydroasparagine residue, which is not present in other monobactams.

Properties

CAS No.

108065-96-9

Molecular Formula

C12H17N5O10S

Molecular Weight

423.353

IUPAC Name

(3R)-3-[[(E)-4-amino-2-[[2-[[(2S)-2,3-dihydroxypropanoyl]amino]acetyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid

InChI

InChI=1S/C12H17N5O10S/c13-8(20)1-5(15-9(21)2-14-11(23)7(19)4-18)10(22)16-6-3-17(12(6)24)28(25,26)27/h1,6-7,18-19H,2-4H2,(H2,13,20)(H,14,23)(H,15,21)(H,16,22)(H,25,26,27)/b5-1+/t6-,7+/m1/s1

InChI Key

CFFFTCICFURLIB-FASBUVPQSA-N

SMILES

C1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=CC(=O)N)NC(=O)CNC(=O)C(CO)O

Origin of Product

United States

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